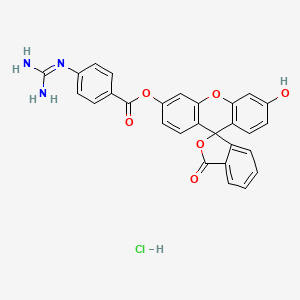

Fluorescein mono-p-guanidinobenzoate

Description

Historical Context and Evolution as a Research Tool for Serine Proteases

The development of active-site titrants for serine proteases has a rich history, with early work focusing on chromogenic substrates that release a colored product upon cleavage. A landmark in this area was the introduction of p-nitrophenyl-p'-guanidinobenzoate (NPGB) in 1967 as an active-site titrant for trypsin. nih.gov This compound established the principle of using a "burst" titrant, where a rapid acylation of the enzyme's active site serine is followed by a much slower deacylation, allowing for the stoichiometric determination of active enzyme concentration.

Foundational Principles of Fluorescein-Based Probes in Enzymology

Fluorescein-based probes, including FMGB, operate on the principle of "off/on" fluorescence switching, which is intimately linked to the chemical structure of the fluorescein (B123965) molecule. In its esterified form, as in FMGB, the fluorescein moiety is typically in a lactone form, which is non-fluorescent. The ester linkage to the guanidinobenzoate group effectively "quenches" the fluorescence of the molecule. This quenching is a result of the electronic configuration of the lactone structure, which prevents the formation of the extended π-conjugated system necessary for strong fluorescence.

Upon interaction with the active site of a target serine protease, the ester bond of FMGB is hydrolyzed. This enzymatic cleavage liberates the fluorescein molecule. The free fluorescein, in an appropriate aqueous buffer, exists in an open, highly conjugated quinonoid form, which is intensely fluorescent. mdpi.com This transition from a non-fluorescent (or weakly fluorescent) substrate to a highly fluorescent product forms the basis of the assay. The rate of increase in fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for real-time kinetic measurements. mdpi.com

Several mechanisms can contribute to fluorescence quenching in such probes, including Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). In PET-based probes, an electron transfer can occur from a donor part of the molecule to the fluorophore, preventing it from fluorescing. researchgate.net In the case of FMGB, the primary mechanism is the disruption of the fluorophore's resonant structure by the ester linkage. The efficiency of this "off/on" switch is a critical determinant of the probe's sensitivity.

Significance of the Guanidinobenzoate Moiety in Molecular Design for Protease Specificity

The guanidinobenzoate moiety is the key to the specificity of FMGB for a particular subset of serine proteases, often referred to as trypsin-like proteases. These enzymes, which include trypsin, thrombin, plasmin, and urokinase, are characterized by a deep, negatively charged pocket in their active site, known as the S1 pocket. This S1 pocket is specifically adapted to bind basic amino acid residues, namely arginine and lysine (B10760008), which are positively charged at physiological pH.

The guanidinium (B1211019) group of the guanidinobenzoate moiety is a structural and electronic mimic of the side chains of arginine and lysine. nih.gov Its planar structure and delocalized positive charge allow it to fit snugly into the S1 pocket of trypsin-like proteases and form favorable electrostatic interactions with a conserved aspartic acid residue at the bottom of the pocket (Asp189 in trypsin). This specific interaction is the primary determinant of the affinity and selectivity of FMGB for these enzymes.

By incorporating the guanidinobenzoate group, FMGB is effectively directed to the active site of its target proteases. This targeted delivery ensures that the subsequent enzymatic cleavage and release of fluorescein are a direct measure of the activity of the intended enzyme, minimizing off-target reactions. The design of the guanidinobenzoate portion of the molecule is therefore a critical aspect of its function as a specific and effective research tool. nih.gov

Interactive Data Tables

The following tables present kinetic data for the interaction of a fluorescein diester analogue of NPGB, FDE, with several serine proteases. This data is illustrative of the kinetic principles underlying the use of fluorescein-based guanidinobenzoate probes.

Table 1: Kinetic Parameters of FDE with Serine Proteases

| Enzyme | k2 (Acylation Rate Constant, s⁻¹) | k3 (Deacylation Rate Constant, s⁻¹) | Ks (Dissociation Constant, M) | Km(app) (Apparent Michaelis Constant, M) |

| Trypsin | 1.05 | 1.66 x 10⁻⁵ | 3.06 x 10⁻⁶ | 4.85 x 10⁻¹¹ |

| Urokinase | 0.112 | 3.64 x 10⁻⁴ | - | - |

| Plasmin | 0.799 | 6.27 x 10⁻⁶ | - | - |

Data obtained from a study on the fluorescein diester analogue, FDE. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

83616-10-8 |

|---|---|

Molecular Formula |

C28H20ClN3O6 |

Molecular Weight |

529.9 g/mol |

IUPAC Name |

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 4-(diaminomethylideneamino)benzoate;hydrochloride |

InChI |

InChI=1S/C28H19N3O6.ClH/c29-27(30)31-16-7-5-15(6-8-16)25(33)35-18-10-12-22-24(14-18)36-23-13-17(32)9-11-21(23)28(22)20-4-2-1-3-19(20)26(34)37-28;/h1-14,32H,(H4,29,30,31);1H |

InChI Key |

TZOYWBUCJYLOLT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC(=O)C6=CC=C(C=C6)N=C(N)N.Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC(=O)C6=CC=C(C=C6)N=C(N)N.Cl |

Synonyms |

fluorescein mono-p-guanidinobenzoate FMGB-hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Fluorescein Mono P Guanidinobenzoate

Established Synthetic Routes for Fluorescein (B123965) mono-p-guanidinobenzoate

The primary established method for synthesizing Fluorescein mono-p-guanidinobenzoate involves the esterification of fluorescein with p-guanidinobenzoic acid. A key challenge in this synthesis is the presence of multiple reactive hydroxyl groups on the fluorescein molecule and the guanidino group's reactivity.

A documented synthesis describes the reaction of fluorescein with a protected precursor, p-t-butoxycarbonylaminobenzoyl chloride, followed by deprotection. However, a more direct approach involves the reaction of fluorescein with p-guanidinobenzoic acid in the presence of a coupling agent.

A detailed procedure for the synthesis of p-guanidinobenzoic acid esters of fluorescein has been reported. acs.org This synthesis results in a mixture of products, including the desired monosubstituted ester (FMGB), the disubstituted ester (Fluorescein diguanidinobenzoate), and unreacted fluorescein. The reaction involves heating fluorescein with p-nitrophenyl-p'-guanidinobenzoate hydrochloride in pyridine. The use of a precursor like p-nitrophenyl-p'-guanidinobenzoate facilitates the esterification.

The separation of the resulting mixture is a critical step. Purification is typically achieved through column chromatography on silica (B1680970) gel. acs.org The progress of the separation can be monitored by thin-layer chromatography (TLC), allowing for the isolation of the pure monosubstituted product. acs.org

Chemical Precursors and Reaction Pathways in Fluorescein Ester Synthesis

The synthesis of this compound relies on two primary chemical precursors: fluorescein and a derivative of p-guanidinobenzoic acid.

Fluorescein Synthesis: The foundational precursor, fluorescein, is classically synthesized via a Friedel-Crafts acylation reaction. This involves the condensation of two equivalents of resorcinol (B1680541) with one equivalent of phthalic anhydride (B1165640). The reaction is typically catalyzed by an acid, such as zinc chloride or methanesulfonic acid, and requires elevated temperatures. iscientific.org The mechanism proceeds through electrophilic substitution on the resorcinol rings, followed by an intramolecular esterification (lactonization) to form the characteristic xanthene structure of fluorescein. researchgate.net

p-Guanidinobenzoic Acid Precursor: The second key precursor is p-guanidinobenzoic acid. For the esterification reaction, it is often used in an activated form to facilitate the reaction with the hydroxyl groups of fluorescein. An example of such an activated precursor is p-nitrophenyl-p'-guanidinobenzoate. acs.org The synthesis of such esters of guanidinobenzoic acids has been a subject of study for their potential as protease inhibitors. nih.gov

Esterification Pathway: The synthesis of fluorescein esters can be achieved by reacting fluorescein with a carboxylic acid in the presence of a dehydrating agent or by using an activated form of the carboxylic acid. researchgate.net In the case of FMGB, the esterification pathway involves the nucleophilic attack of one of the hydroxyl groups of fluorescein on the carbonyl carbon of the activated p-guanidinobenzoic acid derivative. The reaction is typically carried out in a solvent like pyridine, which can also act as a base to neutralize any acid formed during the reaction. acs.org Due to the two hydroxyl groups on fluorescein, the reaction can lead to both mono- and di-esterified products.

Analytical Approaches for the Characterization of Synthetic Products

The characterization of this compound and related synthetic products relies on a combination of chromatographic and spectroscopic techniques to confirm the structure and purity.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is extensively used to monitor the progress of the synthesis and the separation of products. acs.org By using an appropriate solvent system, it is possible to distinguish between the starting materials (fluorescein), the monosubstituted product (FMGB), and the disubstituted product. The spots can be visualized under UV light due to their fluorescent nature. acs.org

Column Chromatography: This is the primary method for the purification of FMGB from the reaction mixture. acs.org Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents tailored to achieve optimal separation. acs.org

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for the structural elucidation of fluorescein derivatives. chemicalbook.comnih.govmdpi.com For FMGB, NMR would confirm the presence of the fluorescein backbone and the p-guanidinobenzoate moiety, as well as determine the position of the ester linkage. Specific shifts would be expected for the aromatic protons of both parts of the molecule and the protons of the guanidinium (B1211019) group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the successful esterification. acs.org High-resolution mass spectrometry can provide the exact molecular formula.

UV-Visible and Fluorescence Spectroscopy: The photophysical properties of fluorescein and its derivatives are key to their application. UV-Visible absorption and fluorescence emission spectra are recorded to characterize the new compound. nih.gov The esterification of fluorescein can lead to changes in its absorption and emission maxima and its quantum yield. For FMGB, the fluorescence is typically quenched and is restored upon enzymatic cleavage of the ester bond. researchgate.net

Analogous Synthetic Strategies for Related Fluorescein Derivatives

The synthetic strategies employed for this compound are analogous to those used for a variety of other fluorescein derivatives, particularly those designed as enzyme substrates or fluorescent probes.

Many fluorogenic protease substrates are synthesized by coupling a fluorescent dye to a peptide or an amino acid derivative. acs.org Solid-phase peptide synthesis (SPPS) is a common technique where a peptide sequence is assembled on a solid support, and a fluorescent reporter group, such as a fluorescein derivative, is then coupled to the peptide. acs.org

The synthesis of other fluorescein esters, such as fluorescein diacetate (FDA) or fluorescein esters of fatty acids, also follows similar principles of esterification. researchgate.net These syntheses often involve reacting fluorescein with the corresponding acid anhydride or acid chloride in the presence of a catalyst.

Furthermore, fluorescein-based amino acids have been synthesized for incorporation into peptides to create fluorogenic protease substrates. researchgate.net This approach involves modifying an amino acid with a fluorescein moiety, which can then be used in standard peptide synthesis protocols.

The development of substrates for various enzymes often involves the use of a "turn-on" fluorescence mechanism, where a non-fluorescent or poorly fluorescent derivative becomes highly fluorescent upon enzymatic action. acs.org The synthesis of FMGB is a prime example of this strategy, where the ester linkage to the guanidinobenzoate group quenches the fluorescence of the fluorescein core. Proteolytic cleavage of this bond liberates the highly fluorescent fluorescein molecule.

Mechanism of Action and Enzymatic Interaction of Fluorescein Mono P Guanidinobenzoate

Principles of Fluorogenic Activation via Proteolytic Cleavage

The fundamental principle behind fluorogenic substrates like Fluorescein (B123965) mono-p-guanidinobenzoate is the covalent linkage of a fluorescent molecule (a fluorophore) to a recognition moiety via a cleavable bond. In its intact form, the substrate exhibits minimal fluorescence. This quenching is often due to the electronic influence of the attached recognition group, which alters the photophysical properties of the fluorophore.

Proteolytic cleavage of the ester bond linking the guanidinobenzoate group to the fluorescein molecule severs this electronic communication. jascoinc.comjascoinc.com This separation restores the native electronic structure of the fluorescein, leading to a significant increase in its fluorescence quantum yield. The intensity of the resulting fluorescence is directly proportional to the amount of cleaved substrate, and thus, the rate of the enzymatic reaction. google.comnih.gov This "turn-on" fluorescence mechanism provides a highly sensitive and continuous method for assaying protease activity. jascoinc.com The use of fluorogenic substrates is a common and powerful tool in biochemistry for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors. nih.govnih.gov

Role of the Guanidinobenzoate Ester as a Protease Recognition Element

The specificity of Fluorescein mono-p-guanidinobenzoate for certain serine proteases is conferred by the p-guanidinobenzoate group. This moiety acts as a mimic of the side chains of arginine and lysine (B10760008), which are the canonical substrates for trypsin-like serine proteases. The positively charged guanidinium (B1211019) group is specifically recognized by and binds to the S1 specificity pocket of these enzymes.

The S1 pocket of trypsin and related proteases contains a key aspartic acid residue (Asp189) at its base, which imparts a negative charge. This creates a strong electrostatic attraction for the positively charged guanidinium group of the substrate, anchoring it in the correct orientation for catalysis. This specific interaction is a primary determinant of the substrate's selectivity for trypsin-like proteases over other classes of proteases, such as chymotrypsin (B1334515), which has a hydrophobic S1 pocket.

Enzyme-Substrate Interaction Kinetics

The interaction between a serine protease and this compound follows a well-established two-step mechanism involving the formation of a temporary acyl-enzyme intermediate.

The initial step in the catalytic process is the rapid, reversible binding of the substrate to the active site of the enzyme to form a non-covalent Michaelis-Menten complex (ES). The formation of this complex is driven by the specific recognition of the guanidinobenzoate group by the enzyme's S1 pocket. The substrate is positioned such that the ester bond to be cleaved is in close proximity to the catalytic triad (B1167595) (Serine-Histidine-Aspartate) of the protease.

A study on a closely related fluorogenic substrate, a fluorescein diester analogue of p-nitrophenyl p-guanidinobenzoate (NPGB), provides insight into the dissociation constant (Ks) for this complex with trypsin, which was determined to be 3.06 x 10⁻⁶ M. This low Ks value indicates a high affinity of the enzyme for the substrate.

Following the formation of the Michaelis complex, the catalytic serine residue of the protease attacks the carbonyl carbon of the ester bond, leading to the formation of a tetrahedral intermediate. This is followed by the release of the fluorescein molecule and the formation of a transient acyl-enzyme intermediate, where the guanidinobenzoyl group is covalently attached to the active site serine. This is the acylation step (governed by the rate constant k₂).

The acyl-enzyme intermediate then undergoes hydrolysis, where a water molecule attacks the acyl group, releasing the p-guanidinobenzoate and regenerating the free enzyme. This is the deacylation step (governed by the rate constant k₃). For active-site titrants like guanidinobenzoate esters, the acylation rate is typically very fast, while the deacylation rate is very slow, allowing for the stoichiometric determination of active enzyme concentration.

Kinetic studies on the fluorescein diester analogue with trypsin have demonstrated an extremely fast acylation rate (k₂ = 1.05 s⁻¹) and an exceptionally slow deacylation rate (k₃ = 1.66 x 10⁻⁵ s⁻¹). This significant difference in rates ensures that the fluorescent product is rapidly generated and that the enzyme remains acylated for a prolonged period.

The primary determinant of substrate specificity for this compound is the interaction between the p-guanidinobenzoate group and the S1 specificity pocket of the target protease. Trypsin-like proteases, such as trypsin, plasmin, and urokinase, possess a deep S1 pocket with a negatively charged aspartate residue at the bottom, which accommodates the positively charged guanidinium group.

The table below, derived from studies on a highly analogous fluorescein diester (FDE), illustrates the kinetic parameters for its interaction with different serine proteases, highlighting their varying specificities.

| Enzyme | Ks (M) | k₂ (s⁻¹) | k₃ (s⁻¹) | Km(app) (M) |

| Trypsin | 3.06 x 10⁻⁶ | 1.05 | 1.66 x 10⁻⁵ | 4.85 x 10⁻¹¹ |

| Urokinase | N/A | 0.112 | 3.64 x 10⁻⁴ | N/A |

| Plasmin | N/A | 0.799 | 6.27 x 10⁻⁶ | N/A |

| Data derived from studies on a fluorescein diester analogue of p-nitrophenyl p-guanidinobenzoate. |

The data clearly show that while all three enzymes can process the substrate, the rates of acylation and deacylation differ, reflecting subtle differences in their active site architectures beyond the primary S1 pocket interaction.

Conformational Changes and Fluorescence Signal Generation

The generation of a fluorescent signal upon the hydrolysis of this compound is a direct consequence of a change in the chemical environment of the fluorescein molecule. In the intact ester form, the guanidinobenzoate group acts as a fluorescence quencher. This quenching can occur through mechanisms such as photoinduced electron transfer (PeT) or intramolecular interactions that lock the fluorescein in a non-fluorescent, lactone-like conformation.

Upon enzymatic cleavage, the guanidinobenzoate group is released. This liberation allows the fluorescein molecule to adopt its fluorescent, open quinonoid form. This conformational and electronic rearrangement restores the molecule's ability to efficiently absorb and emit light, resulting in a dramatic increase in fluorescence intensity. The major difference in detectability between the product of a standard chromogenic substrate like p-nitrophenol (detectable down to 10⁻⁶ M) and fluorescein (detectable down to 10⁻¹² M) underscores the high sensitivity of this fluorogenic approach.

Applications in Enzymology and Protease Research

Active-Site Titration of Serine Proteases

Active-site titration is a crucial technique for determining the precise concentration of active enzyme molecules in a sample. Fluorescein (B123965) mono-p-guanidinobenzoate is particularly well-suited for this purpose due to the high detectability of its fluorescent leaving group.

Fluorescein mono-p-guanidinobenzoate enables the quantification of serine proteases at extremely low concentrations. The release of fluorescein upon reaction with a protease can be detected at concentrations as low as 10⁻¹² M. nih.gov This represents a significant advantage over non-fluorescent titrants like p-nitrophenyl p-guanidinobenzoate (NPGB), whose product, p-nitrophenol, can only be detected at concentrations down to 10⁻⁶ M. nih.gov This high sensitivity allows for the accurate measurement of enzyme concentrations at the 10⁻¹¹ to 10⁻¹² M level, making it possible to work with stoichiometric ratios of titrant to protease of unity or less. nih.gov The reaction involves a very fast acylation rate and an extremely slow deacylation rate, ensuring a stable fluorescent signal that corresponds to the amount of active enzyme. nih.gov Based on active site titration with this compound hydrochloride, it was determined that the reversible inhibitor NaCl had no effect on the number of accessible active sites of human pituitary tryptase. nih.gov

This titrant has been effectively used to quantify a range of serine proteases that exhibit a preference for cleaving after basic amino acid residues.

Trypsin: Fluorescein-based guanidinobenzoate analogs have been shown to react rapidly with trypsin. For one such analog, the acylation rate constant (k₂) was measured at 1.05 s⁻¹ and the deacylation rate constant (k₃) at a very slow 1.66 x 10⁻⁵ s⁻¹. nih.gov The use of 3'-(4-guanidinobenzoyloxy)-spiro(isobenzofuran-1(3H),9H-[9H]xanthen]-3-one, a related compound, has also been described for the active-site titration of trypsin. nih.gov

Plasmin and Urokinase: These proteases, key to the process of fibrinolysis, are also effectively titrated. For plasmin, the acylation rate is fast (k₂ = 0.799 s⁻¹) and deacylation is slow (k₃ = 6.27 x 10⁻⁶ s⁻¹). nih.gov Urokinase shows a similarly fast acylation rate (k₂ = 0.112 s⁻¹) and slow deacylation (k₃ = 3.64 x 10⁻⁴ s⁻¹). nih.gov

Thrombin: The inhibition of thrombin by related compounds such as benzyl (B1604629) 4-guanidinobenzoate occurs through the acylation of the active site, indicating its utility for this enzyme family. nih.gov

Pituitary Tryptase: Human pituitary tryptase has been successfully titrated with this compound hydrochloride to determine the number of accessible active sites in studies of enzyme inhibition. nih.gov

| Enzyme | Acylation Rate (k₂) | Deacylation Rate (k₃) |

| Trypsin | 1.05 s⁻¹ | 1.66 x 10⁻⁵ s⁻¹ |

| Plasmin | 0.799 s⁻¹ | 6.27 x 10⁻⁶ s⁻¹ |

| Urokinase | 0.112 s⁻¹ | 3.64 x 10⁻⁴ s⁻¹ |

| Data derived from a study using a fluorescein diester analog of p-nitrophenyl p-guanidinobenzoate. nih.gov |

Fluorometric Assays for Proteolytic Activity

Fluorometric assays are widely used for detecting protease activity due to their high sensitivity and capacity for real-time measurements. mdpi.com These assays often employ substrates where a fluorescent molecule is linked to a quencher; cleavage of the substrate separates the two, resulting in an increase in fluorescence. nih.gov

The use of fluorogenic substrates like this compound allows for the direct, real-time monitoring of enzyme activity. nih.govnih.gov As the enzyme cleaves the substrate, the resulting increase in fluorescence intensity is directly proportional to the rate of proteolysis. nih.gov This enables kinetic analysis of the enzyme's function. This method is adaptable to high-throughput formats, such as 96-well microtiter plates, allowing for numerous samples to be processed simultaneously. nih.gov

While a single substrate like this compound is excellent for identifying proteases with trypsin-like specificity (cleavage at arginine or lysine (B10760008) residues), determining the broader substrate profile of a novel enzyme requires more diverse tools. nih.govnih.gov However, it plays a crucial role in initial characterization. For instance, studies on human pituitary tryptase used fluorogenic substrates to show its high reactivity with substrates containing a pair of basic amino acids at the cleavage site. nih.gov This high specificity for certain residues is a key characteristic that can be rapidly assessed with such fluorogenic probes.

| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) |

| Human Pituitary Tryptase | Benzyloxylcarbonyl-L-Ala-L-Lys-L-Arg-4-methylcoumarin-7-amide | 2.38 x 10⁸ |

| Human Pituitary Tryptase (with 1M NaCl) | Benzyloxylcarbonyl-L-Ala-L-Lys-L-Arg-4-methylcoumarin-7-amide | 6.53 x 10⁶ |

| Data for a fluorogenic substrate used to characterize pituitary tryptase, demonstrating the impact of an inhibitor on kinetic parameters. nih.gov |

Characterization of Enzyme Inhibition and Activation Mechanisms

Fluorogenic active-site titrants are invaluable for elucidating the mechanisms of enzyme inhibitors and activators. mdpi.comnih.gov By precisely quantifying the number of active enzyme sites, researchers can distinguish between different modes of inhibition. For example, an inhibitor might work by reducing the number of available active sites or by decreasing the catalytic efficiency of each site without blocking it entirely. nih.gov In a study of human pituitary tryptase, active-site titration with this compound demonstrated that the inhibitory effect of NaCl was due to a 100-fold increase in the apparent Michaelis constant (Km), not a change in the number of active enzyme molecules. nih.gov This indicates that NaCl acts as a reversible inhibitor affecting substrate binding or catalysis rather than irreversibly blocking the active site. nih.gov These probes can also be used in competitive assays to screen for and characterize new small molecule inhibitors. nih.gov

Advanced Studies of Enzyme Kinetics and Catalytic Mechanisms

This compound (FMGBA) and its analogs are powerful tools for in-depth investigations into the kinetics and catalytic mechanisms of serine proteases. These substrates are particularly valuable for a technique known as active site titration, which allows for the precise determination of the concentration of catalytically active enzyme molecules in a sample. This is distinct from measuring total protein concentration, as it specifically quantifies the functional enzyme.

The utility of FMGBA in these advanced studies stems from its specific chemical design. The p-guanidinobenzoate group acts as a recognition motif that mimics the side chains of arginine or lysine, which are the natural substrates for trypsin-like serine proteases. This mimicry ensures that the molecule binds with high affinity and specificity to the enzyme's active site.

The reaction mechanism of FMGBA with a serine protease like trypsin proceeds via a two-step process characteristic of "burst" kinetics.

Rapid Acylation (The "Burst") : Upon binding, the serine residue (Ser-195 in trypsin) in the enzyme's catalytic triad (B1167595) performs a nucleophilic attack on the carbonyl carbon of the FMGBA ester bond. This leads to the rapid formation of a stable acyl-enzyme intermediate and the simultaneous release of the fluorescein molecule. utah.edu This initial, rapid release of fluorescein is stoichiometric with the number of active enzyme sites and is referred to as the "burst".

Slow Deacylation (The Steady-State Turnover) : The second step is the hydrolysis of the acyl-enzyme intermediate, which regenerates the free enzyme. For guanidinobenzoate-based substrates, this step is exceptionally slow. utah.edu

The significant difference in the rates of these two steps (k_acylation >> k_deacylation) is the key to its use in kinetic studies. The initial burst of fluorescence can be extrapolated back to time zero to provide a precise count of the active enzyme concentration. utah.edu The subsequent, very slow increase in fluorescence corresponds to the turnover rate limited by the slow deacylation step.

Detailed Research Findings

Research on analogous p-guanidinobenzoate esters has elucidated the chemical basis for the stability of the acyl-enzyme intermediate. The guanidino group, which mimics arginine, anchors the inhibitor in the enzyme's specificity pocket. Furthermore, electronic resonance effects within the p-guanidobenzoate moiety stabilize the ester linkage to the catalytic serine residue. utah.edu This resonance delocalization shifts electron density, making the carbonyl carbon less susceptible to nucleophilic attack by a water molecule, which is required for hydrolysis and regeneration of the enzyme. utah.edu This effectively traps the enzyme in a long-lived intermediate state.

The table below conceptualizes the two-step reaction mechanism and the relative rates that characterize burst kinetics with substrates like FMGBA.

| Reaction Step | Description | Rate Constant | Relative Rate for "Burst" Substrates |

|---|---|---|---|

| Acylation | Formation of the covalent acyl-enzyme intermediate and release of fluorescein. | k₂ | Very Fast |

| Deacylation | Hydrolysis of the acyl-enzyme intermediate to regenerate the free enzyme. | k₃ | Very Slow |

The kinetic data derived from these studies are crucial for understanding how mutations or inhibitors affect specific parts of the catalytic cycle. The table below summarizes the kinetic parameters for the hydrolysis of a different fluorescent substrate, fluorescein mono-β-D-galactoside, by β-galactosidase, illustrating the type of quantitative data obtained from such fluorescence-based assays. jascoinc.com

| Enzyme | Substrate | K_m (μM) | k₂ (μmol·min⁻¹·mg⁻¹) | Source |

|---|---|---|---|---|

| β-galactosidase | Fluorescein mono-β-D-galactoside | 117.6 | 22.7 | jascoinc.com |

While the second table uses a different enzyme-substrate system, it demonstrates the precise kinetic constants that can be determined using fluorogenic substrates. The principles of monitoring fluorescence change over time to deduce Michaelis-Menten constants (K_m) and catalytic rates (k_cat or k₂) are directly applicable to studies involving FMGBA and proteases. jascoinc.com

Role As a Fluorescent Molecular Probe in Biochemical Systems

Utilization in in vitro Enzymatic Reaction Studies

Fluorescein (B123965) mono-p-guanidinobenzoate is a highly effective tool for the in vitro study of enzymatic reactions, primarily those catalyzed by serine proteases. The core principle of its use lies in its design as a fluorogenic substrate. In its intact form, the molecule's fluorescence is quenched. The guanidinobenzoate group mimics the natural substrates of trypsin-like serine proteases, which cleave peptide bonds following arginine or lysine (B10760008) residues. When a protease with this specificity, such as trypsin itself or thrombin, is present, it recognizes and hydrolyzes the ester bond in FMGB. ontosight.ainih.gov This cleavage event liberates the fluorescein moiety, resulting in a significant increase in fluorescence intensity that can be monitored over time to determine reaction kinetics. mdpi.com

This "turn-on" fluorescence assay provides a continuous and highly sensitive method for measuring enzyme activity. mdpi.com For instance, the interaction of FMGB with guanidinobenzoatase, an enzyme associated with some tumor cells, allows for the characterization of its activity. nih.gov The rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction, enabling researchers to determine key kinetic parameters.

Table 1: Research Findings in Enzymatic Reaction Studies

| Enzyme Studied | Probe Principle | Key Findings |

| Trypsin-like Serine Proteases | Fluorogenic Substrate Cleavage | The guanidinobenzoate group acts as a substrate, and enzymatic cleavage releases the fluorescent fluorescein, allowing for detection of proteolytic activity through increased fluorescence. ontosight.ai |

| Guanidinobenzoatase | Active Site Binding/Inhibition | Probes with similar guanidino structures can bind to the active site of guanidinobenzoatase on tumor cells, demonstrating a method to target these enzymes. nih.gov |

| α-Chymotrypsin, Nattokinase | Dual-Unit Probe Cleavage | A probe combining a fluorescein-based unit (AMC) and a chromogenic unit (p-nitroaniline) showed that these enzymes could cleave both units, with different reaction time courses, revealing substrate selectivity. mdpi.com |

| Thrombin | Active Site Binding | Using a similar probe, p-aminobenzamidine, the rate of thrombin neutralization by antithrombin III was determined, yielding a bimolecular rate constant of 8.0 x 10³ M⁻¹ s⁻¹. nih.gov |

Applications in Molecular Interaction Analysis (e.g., protein-protein, enzyme-ligand binding)

The fluorescence properties of the fluorescein scaffold are highly sensitive to the local molecular environment, a characteristic that is exploited in molecular interaction analysis. nih.gov FMGB and similar fluorescent probes are used to study the binding events between proteins, such as enzyme-ligand and protein-protein interactions. ontosight.ainih.gov When a probe like FMGB binds to the active site of a target enzyme, its fluorescence properties can change dramatically even without being cleaved.

A prime example involves the use of the structurally related probe, p-aminobenzamidine, to study its binding to serine proteases. nih.gov While weakly fluorescent in an aqueous buffer, its binding to the hydrophobic active site of trypsin results in a 50-fold increase in fluorescence and a blue shift in its emission peak. nih.gov Binding to thrombin produces an even more pronounced 230-fold fluorescence enhancement. nih.gov By titrating the enzyme with the probe and monitoring the change in fluorescence, researchers can determine the stoichiometry of binding and the dissociation constant (Kd), a measure of binding affinity. nih.gov

This methodology is not limited to enzyme-inhibitor interactions. Fluorescence polarization (FP) is another powerful technique where FMGB can be applied. nih.govchemrxiv.org In FP, a small, rapidly tumbling fluorescent molecule like free FMGB has a low polarization value. nih.gov Upon binding to a much larger protein, its rotational movement is significantly slowed, leading to an increase in fluorescence polarization. This change can be used to quantify the extent of binding and determine binding affinities in various systems, including protein-protein interactions. nih.govchemrxiv.org

Table 2: Research Findings in Molecular Interaction Analysis

| Interacting Molecules | Technique | Observation | Determined Parameters |

| p-Aminobenzamidine + Trypsin | Fluorescence Titration | 50-fold fluorescence enhancement; blue shift of emission peak to 362 nm. nih.gov | Kd = 6.1 µM. nih.gov |

| p-Aminobenzamidine + Thrombin | Fluorescence Titration | 230-fold fluorescence enhancement; blue shift of emission peak to 368 nm. nih.gov | Kd = 65 µM. nih.gov |

| Fluorescein-labeled cap analogue + eIF4E | Fluorescence Polarization | Dose-dependent increase in fluorescence polarization upon binding. nih.gov | Demonstrates binding for inhibitor screening assays. nih.gov |

| Fluorescein-conjugated ligands + Carbonic Anhydrase II | Fluorescence Polarization / small molecule-ELISA | Excellent agreement between FP and ELISA measurements for binding affinity. chemrxiv.org | Kd values ranging from 6 µM to 14 nM. chemrxiv.org |

Non-Clinical Microscopic Imaging Applications (e.g., cellular component labeling in research)

In a non-clinical research context, FMGB serves as a valuable tool for fluorescence microscopy, enabling the visualization and localization of specific enzymes within cell populations or tissue sections. ontosight.ai Its ability to generate a fluorescent signal at the site of enzymatic activity allows it to act as a labeling agent for cells that express a particular target protease on their surface. ontosight.ainih.gov

Research has utilized this approach to identify tumor cells in mixed cell populations. For example, some tumor cells are characterized by the presence of a cell-surface protease called guanidinobenzoatase. nih.gov When tissue sections or cell smears are treated with a probe like FMGB, the enzyme on the tumor cells cleaves the probe, releasing fluorescein. This leads to the accumulation of fluorescence specifically on the target cells, allowing them to be clearly identified and distinguished from surrounding normal cells under a fluorescence microscope. nih.gov This application demonstrates the utility of FMGB as a model compound for targeted molecular imaging in a research setting, illustrating how specific enzymatic activities can be used to label and visualize distinct cell types. nih.gov

Table 3: Research Findings in Non-Clinical Microscopic Imaging

| Application | Target | Principle | Outcome |

| Tumor Cell Identification | Guanidinobenzoatase | The probe binds to the active site of the enzyme present on the surface of tumor cells. nih.gov | Tumor cells in human breast tumor sections and rat leukemia cell smears are located and defined by fluorescence microscopy. nih.gov |

| Cellular Component Labeling | General Proteases | As a fluorescent compound, it can be used to label cells or their components. ontosight.ai | Enables the study of cellular processes using fluorescence microscopy and other imaging techniques. ontosight.ai |

Advancements in Assay Development Utilizing Fluorescein Mono P Guanidinobenzoate

Development of High-Throughput Screening Methodologies for Protease Activity

Fluorescein (B123965) mono-p-guanidinobenzoate and its derivatives are well-suited for high-throughput screening (HTS) of protease activity and inhibitors. The fundamental principle behind their use in HTS is the direct correlation between enzyme activity and the generation of a fluorescent signal. In its native state, the fluorescein portion of the molecule is non-fluorescent. Upon enzymatic cleavage of the guanidinobenzoate group by a protease, the highly fluorescent fluorescein is released, leading to a measurable increase in fluorescence intensity. This "turn-on" fluorescence mechanism is a significant advantage in HTS, as it minimizes background signals and enhances the signal-to-noise ratio.

The application of such fluorogenic substrates in HTS is exemplified by their use in screening large chemical libraries for potential protease inhibitors. nih.gov In a typical HTS setup, a multi-well plate is prepared with the protease and the fluorogenic substrate in each well. The addition of test compounds from a chemical library allows for the rapid identification of potential inhibitors by observing a decrease or absence of fluorescence generation. Assays based on fluorescence are highly adaptable to automation and miniaturization, enabling the screening of thousands of compounds in a short period. nih.govnih.govnih.gov

Furthermore, the development of FRET (Förster Resonance Energy Transfer)-based assays has expanded the toolkit for HTS of proteases. nih.govnih.gov These assays can be designed to be robust and reproducible for testing inhibitors in 96- or 384-well plates. nih.gov

Integration into Multiplexed Biochemical Assays

Multiplexed biochemical assays, which allow for the simultaneous measurement of multiple analytes or enzymatic activities in a single sample, offer significant advantages in terms of efficiency and sample conservation. The integration of fluorescein-based substrates into such assays is an area of active development. One strategy for multiplexing involves the use of multiple fluorogenic substrates, each specific for a different enzyme and linked to a spectrally distinct fluorophore. scielo.brmdpi.com By selecting fluorophores with different excitation and emission wavelengths, the activity of several proteases can be monitored simultaneously in the same reaction vessel. scielo.brmdpi.com

For instance, a fluorescein-based probe could be paired with a substrate linked to another fluorophore, such as resorufin (B1680543) or a coumarin (B35378) derivative, which have different spectral properties. scielo.br This allows for the simultaneous detection of different enzymatic activities by monitoring fluorescence at distinct wavelengths. scielo.br Another approach for multiplexing involves the use of a single substrate that can be cleaved by multiple enzymes, with the resulting fragments detected by methods that can differentiate them, such as mass spectrometry.

Recent advancements have also explored the use of dual-target probes and AND-gate systems. A dual-target probe for detecting both trypsin and chymotrypsin (B1334515) was created using a cascade FRET system with three different dyes. rsc.org This demonstrates the potential for developing sophisticated multiplexed assays for protease activity. rsc.org

Enhancements in Sensitivity and Detection Limits for Enzyme Assays

A significant advantage of using fluorescein mono-p-guanidinobenzoate and its analogs is the remarkable sensitivity they afford in enzyme assays. The high quantum yield of fluorescein allows for the detection of minute amounts of enzymatic activity. Research has demonstrated that fluorescein-based active-site titrants can measure serine proteases at extremely low concentrations, reaching the picomolar (10⁻¹² M) and even femtomolar (10⁻¹⁵ M) levels. nih.gov

A key analog, 3'-(4-guanidinobenzoyloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (3HFGB), has been synthesized and shown to be a highly sensitive active-site titrant for serine proteases. nih.gov This compound allows for the measurement of proteases at concentrations as low as 10⁻¹¹ to 10⁻¹² M. nih.gov Another closely related di-substituted fluorescein derivative, abbreviated as FDE, has also been characterized for its interaction with several serine proteases. The kinetic parameters for the hydrolysis of FDE by trypsin, urokinase, and plasmin highlight its utility in quantitatively assaying these enzymes at very low concentrations. The detection limit for the fluorescein product is as low as 10⁻¹² M.

The table below summarizes the kinetic constants for the interaction of FDE with these proteases.

| Enzyme | k₂ (Acylation Rate Constant) (s⁻¹) | k₃ (Deacylation Rate Constant) (s⁻¹) | Kₛ (M) | Kₘ(app) (M) |

| Trypsin | 1.05 | 1.66 x 10⁻⁵ | 3.06 x 10⁻⁶ | 4.85 x 10⁻¹¹ |

| Urokinase | 0.112 | 3.64 x 10⁻⁴ | - | - |

| Plasmin | 0.799 | 6.27 x 10⁻⁶ | - | - |

Data sourced from a study on a fluorescein di(p-guanidinobenzoate) ester (FDE).

The high sensitivity of these fluorescein-based substrates is a significant improvement over traditional colorimetric substrates like p-nitrophenyl esters.

Methodological Considerations for Quantitative Fluorescence Analysis

While fluorescence-based assays offer high sensitivity, accurate quantitative analysis requires careful consideration of several methodological factors. The relationship between fluorescence intensity and enzyme concentration is a cornerstone of these assays. The enzymatic reaction rate can be determined by monitoring the change in fluorescence over time, which can then be used to calculate kinetic parameters such as Kₘ and kcat. jasco-global.com

One critical aspect to manage in quantitative fluorescence analysis is the "inner filter effect." nih.gov This phenomenon occurs at high concentrations of the fluorophore or other absorbing species in the sample, where the excitation and/or emission light is absorbed, leading to a non-linear relationship between concentration and fluorescence intensity. nih.gov To mitigate this, it is often necessary to work with dilute solutions or apply mathematical corrections to the data. nih.gov

The stability of the fluorogenic substrate is another important consideration. Spontaneous hydrolysis of the substrate can lead to a background signal that can interfere with the measurement of enzyme activity. For the fluorescein di(p-guanidinobenzoate) ester (FDE), the first-order rate constant for spontaneous hydrolysis is 5.1 x 10⁻⁶ s⁻¹. This low rate of spontaneous breakdown contributes to the assay's reliability.

Furthermore, the choice of buffer, pH, and temperature can significantly influence both the enzyme activity and the fluorescence properties of the probe. Therefore, optimization of these parameters is crucial for developing a robust and reproducible quantitative assay.

Derivatives and Analogs of Fluorescein Mono P Guanidinobenzoate

Structure-Activity Relationship Studies of Guanidinobenzoate-Fluorescein Conjugates

The relationship between the chemical structure of guanidinobenzoate-fluorescein conjugates and their activity as enzyme substrates is a critical area of study for designing more efficient and selective probes. While specific comprehensive studies on Fluorescein (B123965) mono-p-guanidinobenzoate are not extensively detailed in publicly available literature, general principles of fluorogenic substrate design and findings from related compounds allow for an informed analysis.

The interaction between a protease and a fluorogenic substrate like Fluorescein mono-p-guanidinobenzoate is primarily governed by the recognition of the p-guanidinobenzoate moiety by the enzyme's active site. The positively charged guanidinium (B1211019) group is a key feature for recognition by trypsin-like serine proteases, which have a specificity pocket (the S1 pocket) containing a negatively charged aspartate residue. The geometry and electronic distribution of the guanidinobenzoate group are therefore paramount for efficient binding and subsequent hydrolysis.

Synthesis and Application of Di-guanidinobenzoate Analogs (e.g., Fluorescein di-p-guanidinobenzoate)

Building upon the mono-substituted compound, the synthesis of di-substituted analogs such as Fluorescein di-p-guanidinobenzoate represents a logical progression in the development of fluorogenic protease substrates. The synthesis of such a compound would likely follow established methods for creating fluorescein esters. The general synthesis of fluorescein derivatives involves the reaction of a fluorescein parent molecule with an activated form of the desired acid, in this case, p-guanidinobenzoic acid. The reaction would likely be carried out in the presence of a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride. researchgate.net

The application of Fluorescein di-p-guanidinobenzoate as a protease substrate is predicated on its sequential enzymatic hydrolysis. This process is analogous to the hydrolysis of other di-substituted fluorescein derivatives, such as fluorescein diacetate (FDA) and fluorescein di(N-acetyl-β-D-glucosaminide) (FDGlcNAc). nih.govnih.govmdpi.comwikipedia.org The enzymatic reaction would proceed in two steps:

First Hydrolysis: A protease cleaves one of the guanidinobenzoate groups, yielding this compound. This mono-substituted product is typically fluorescent.

Second Hydrolysis: The enzyme then cleaves the second guanidinobenzoate group, releasing the free fluorescein molecule, which is also highly fluorescent.

The kinetics of this two-step hydrolysis can provide more detailed information about the enzyme's activity. The accumulation of the mono-substituted intermediate can be monitored, and the rates of both hydrolysis steps can be determined. nih.gov This can be particularly useful for studying enzyme mechanisms and for developing high-throughput screening assays. The di-substituted analog offers the potential for signal amplification, as the complete hydrolysis of one molecule can lead to a greater change in fluorescence compared to the hydrolysis of a mono-substituted substrate.

| Compound | Enzymatic Hydrolysis Steps | Products |

| Fluorescein di-p-guanidinobenzoate | 1. Cleavage of the first ester bond2. Cleavage of the second ester bond | 1. This compound + p-Guanidinobenzoic acid2. Fluorescein + p-Guanidinobenzoic acid |

| Fluorescein Diacetate (FDA) | 1. Cleavage of the first ester bond2. Cleavage of the second ester bond | 1. Fluorescein monoacetate + Acetic acid2. Fluorescein + Acetic acid |

| Fluorescein di(N-acetyl-β-D-glucosaminide) (FDGlcNAc) | 1. Cleavage of the first glycosidic bond2. Cleavage of the second glycosidic bond | 1. Fluorescein mono(N-acetyl-β-D-glucosaminide) + N-acetylglucosamine2. Fluorescein + N-acetylglucosamine |

Modified Fluorescein Scaffolds for Tailored Enzymatic Recognition

One significant challenge with traditional fluorescein-based probes is the inherent fluorescence of mono-substituted derivatives. This can lead to non-linear, "double-hit" enzyme kinetics, complicating data analysis. To address this, researchers have developed modified fluorescein scaffolds with altered photophysical properties. A notable example is "Virginia Orange," a red-shifted fluorescein derivative. Unlike standard fluorescein, a single masking group on Virginia Orange is sufficient to completely quench its fluorescence. This allows for the creation of fluorogenic enzyme substrates that exhibit rapid, "single-hit" kinetics, providing a more direct and linear relationship between fluorescence and enzyme activity.

Another approach involves the creation of multi-functional fluorophores through scaffold-based synthesis. This allows for the modular attachment of different functional groups to a central fluorophore core, enabling the development of probes that can, for example, target specific subcellular locations or respond to multiple stimuli. The use of multi-branched scaffolds can also lead to "super-silent" sensors with significantly reduced background fluorescence until activated by the target enzyme. researchgate.netrsc.org These advanced scaffolds often employ Fluorescence Resonance Energy Transfer (FRET) for signal modulation. rsc.org

Furthermore, synthetic strategies have been developed to create libraries of diverse fluorophores from a common scaffold, facilitating the high-throughput screening of probes with optimal characteristics for a particular enzyme. acs.org These modifications to the fluorescein scaffold are instrumental in overcoming the limitations of simple fluorescein derivatives and in the development of sophisticated tools for studying enzymatic activity.

Comparative Analysis with Other Fluorogenic Esters and Amides

This compound belongs to a broader class of fluorogenic substrates used to assay hydrolytic enzymes. A comparative analysis with other common fluorogenic esters and amides reveals the relative advantages and disadvantages of each. The most common classes of fluorogenic substrates are based on coumarin (B35378), rhodamine, and FRET pairs. nih.govbiosyntan.de

Coumarin-based Substrates: Substrates based on 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC) are widely used for assaying proteases. pnas.orgnih.gov Upon enzymatic cleavage of the amide bond, the highly fluorescent aminocoumarin is released.

Advantages: AMC and ACC substrates often exhibit a large Stokes shift and their fluorescence is typically quenched in the substrate form, leading to a high signal-to-background ratio. ACC has been shown to have a higher fluorescence yield than AMC, allowing for more sensitive detection. pnas.org

Disadvantages: Coumarin-based substrates are excited in the UV range (around 350-380 nm), which can lead to higher background fluorescence from biological samples and potential phototoxicity in cellular assays. biosyntan.demdpi.com

Rhodamine-based Substrates: Rhodamine 110-based substrates are another important class of fluorogenic probes. Similar to di-substituted fluorescein derivatives, rhodamine 110 is non-fluorescent when di-acylated and becomes highly fluorescent upon complete hydrolysis.

Advantages: Rhodamine-based assays have excitation and emission wavelengths in the visible range (e.g., Rhodamine 110: Ex 492nm/Em 529nm), which reduces background fluorescence from biological components. biosyntan.de They can be significantly more sensitive than AMC-based assays. biosyntan.de

Disadvantages: The two-step hydrolysis can lead to more complex kinetics compared to single-cleavage substrates.

FRET-based Substrates: Fluorescence Resonance Energy Transfer (FRET) substrates typically consist of a peptide sequence recognized by the enzyme, flanked by a donor fluorophore and a quencher molecule. nih.goviscientific.org In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage of the peptide, the donor and quencher are separated, resulting in an increase in fluorescence.

Advantages: FRET probes offer great flexibility in design, as the peptide sequence can be tailored for high specificity towards a particular protease. They can be used for real-time monitoring of enzyme activity in living cells.

Disadvantages: The synthesis of FRET peptides can be more complex and costly than that of simpler fluorogenic substrates. The efficiency of quenching and the resulting signal-to-background ratio are highly dependent on the specific donor-quencher pair and the linker length.

| Substrate Class | Fluorophore/Principle | Typical Excitation (nm) | Typical Emission (nm) | Key Advantages | Key Disadvantages |

| Fluorescein-based | Fluorescein | ~490 | ~520 | Good quantum yield, visible excitation/emission. | Potential for complex kinetics (di-substituted), pH sensitivity. |

| Coumarin-based (AMC/ACC) | Aminomethylcoumarin | ~380 | ~460 | High signal-to-background, ACC offers higher sensitivity. pnas.org | UV excitation can cause background fluorescence and phototoxicity. biosyntan.demdpi.com |

| Rhodamine-based | Rhodamine 110 | ~492 | ~529 | High sensitivity, visible excitation reduces background. biosyntan.de | Two-step hydrolysis can lead to complex kinetics. |

| FRET-based | Donor/Quencher Pair | Varies | Varies | High specificity, suitable for live-cell imaging. | More complex synthesis, quenching efficiency can vary. |

Future Directions and Emerging Research Avenues for Fluorescein Mono P Guanidinobenzoate

Novel Applications in Systems Biochemistry and Pathway Analysis

The complexity of biological systems necessitates tools that can provide a dynamic and integrated view of cellular processes. Fluorescein (B123965) mono-p-guanidinobenzoate is emerging as a valuable tool in systems biochemistry, particularly in the functional analysis of enzymes within complex biological networks.

Activity-Based Protein Profiling (ABPP): A significant future direction lies in the application of FMGB and its derivatives in activity-based protein profiling (ABPP). wikipedia.org ABPP is a powerful chemical proteomics strategy that employs active site-directed probes to determine the functional state of entire enzyme families directly in native biological systems. wikipedia.orgnih.gov Probes structurally similar to FMGB, which contain a reactive group and a reporter tag, can be utilized to covalently label active enzymes. wikipedia.org This approach allows for the assessment of enzyme activity rather than just protein abundance, offering a more accurate representation of the physiological state of a cell or organism. wikipedia.org The integration of FMGB-based probes with mass spectrometry in an ABPP-MudPIT (multidimensional protein identification technology) approach could enable the simultaneous profiling of the activity of numerous enzymes, providing a systems-level view of enzymatic pathways. wikipedia.orgnih.gov

High-Throughput Screening for Pathway Modulation: The principles behind FMGB's use in enzyme assays can be adapted for high-throughput screening (HTS) to identify modulators of entire metabolic or signaling pathways. youtube.comnih.gov By designing assays that use FMGB or analogous fluorescent substrates, researchers can screen large compound libraries for molecules that inhibit or activate key enzymes within a pathway of interest. youtube.comnih.govresearchgate.net This approach is instrumental in drug discovery and in dissecting the intricate connections within cellular networks. youtube.com For instance, a fluorescence polarization activity-based protein profiling (FluoPol-ABPP) assay, which can be adapted for probes like FMGB, offers a high-throughput method for identifying selective enzyme inhibitors from large libraries. nih.gov

A summary of potential applications in systems biochemistry is presented in the table below:

| Application Area | Technique | Potential of FMGB-based Probes |

| Functional Proteomics | Activity-Based Protein Profiling (ABPP) | Covalently labels active enzymes for functional state analysis of enzyme families within native systems. wikipedia.org |

| Drug Discovery | High-Throughput Screening (HTS) | Enables rapid screening of compound libraries to identify modulators of key enzymatic pathways. youtube.comnih.gov |

| Pathway Analysis | ABPP-MudPIT | Allows for simultaneous activity profiling of numerous enzymes for a systems-level understanding. nih.gov |

Integration with Advanced Spectroscopic and Imaging Techniques

The evolution of spectroscopic and imaging technologies offers new avenues to exploit the fluorescent properties of FMGB for more detailed and quantitative analysis of biological processes at the molecular and cellular levels.

Fluorescence Correlation Spectroscopy (FCS): FCS is a powerful technique for studying molecular dynamics and interactions at very low concentrations. youtube.comnih.govfluorescencecorrelation.com By analyzing the fluctuations in fluorescence intensity as a labeled molecule, such as FMGB-bound enzyme, passes through a tiny observation volume, FCS can provide information on diffusion coefficients, concentrations, and binding kinetics. youtube.comresearchgate.netnih.gov The combination of FMGB with FCS could enable the real-time monitoring of enzyme-substrate interactions and the dynamics of enzyme activity within living cells, offering insights that are not achievable with bulk assays. nih.govnih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays are instrumental in studying molecular interactions. nih.gov While not a direct application of FMGB alone, its core fluorescein structure is a common FRET partner. Future research could involve the development of FRET-based biosensors where FMGB or a derivative acts as one part of a FRET pair. For instance, a substrate could be labeled with a molecule that can undergo FRET with the fluorescein moiety of FMGB upon enzymatic cleavage, allowing for the ratiometric and real-time monitoring of enzyme activity.

Super-Resolution Microscopy: The application of FMGB in conjunction with super-resolution microscopy techniques could provide unprecedented spatial resolution of enzyme activity within cells. Techniques like STED (Stimulated Emission Depletion) and PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, allowing for the visualization of molecular processes at the nanoscale. The development of FMGB derivatives compatible with these techniques would enable the precise localization of active enzyme populations within subcellular compartments and macromolecular complexes.

A table summarizing the integration of FMGB with advanced techniques is provided below:

| Technique | Principle | Potential Application with FMGB |

| Fluorescence Correlation Spectroscopy (FCS) | Analysis of fluorescence fluctuations to determine molecular dynamics. youtube.comfluorescencecorrelation.com | Real-time monitoring of enzyme kinetics and diffusion in living cells. nih.gov |

| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two light-sensitive molecules. nih.gov | Development of ratiometric biosensors for real-time enzyme activity monitoring. |

| Super-Resolution Microscopy | Imaging beyond the diffraction limit of light. | Nanoscale localization of active enzyme populations within cellular structures. |

Potential in the Development of Next-Generation Enzyme Research Tools and Biosensors

The unique properties of Fluorescein mono-p-guanidinobenzoate make it an excellent candidate for the development of the next generation of enzyme research tools and biosensors, characterized by high sensitivity, specificity, and the ability for continuous monitoring.

Activatable "Smart" Probes: A key area of development is the creation of "smart" or activatable probes based on the FMGB scaffold. nih.gov These probes would exist in a quenched or non-fluorescent state until they are acted upon by a specific enzyme. nih.gov This "turn-on" fluorescence mechanism significantly enhances the signal-to-noise ratio, enabling the detection of low levels of enzyme activity with high specificity. nih.gov Such probes are invaluable for in vivo imaging of enzyme activity associated with specific disease states, such as cancer or inflammation. nih.gov

Continuous Monitoring Biosensors: The development of enzymatic biosensors for the continuous monitoring of metabolites and other analytes is a rapidly advancing field. scielo.brmdpi.com FMGB and its analogs could be incorporated into biosensor designs where the enzymatic reaction produces a fluorescent signal that can be continuously measured. nih.govmdpi.com For example, an enzyme could be immobilized on a solid support, and the continuous or intermittent introduction of a sample containing the substrate would lead to the cleavage of an FMGB-like molecule, with the resulting fluorescence being proportional to the substrate concentration. scielo.br These types of sensors have significant potential in industrial bioprocess monitoring, environmental analysis, and medical diagnostics. mdpi.commdpi.com

Q & A

Q. What are the standard protocols for using Fluorescein mono-p-guanidinobenzoate in active-site titration of serine proteases?

this compound (FMPGB) is employed to quantify active enzyme concentrations via active-site titration. The protocol involves incubating the target serine protease (e.g., trypsin, thrombin, or factor Xa) with FMPGB at specific molar ratios (e.g., 140 nM FMPGB with 100 nM trypsin for 15 min at 25°C) in a buffer system containing 30 mM TAPS, 30 mM HEPES, 15 mM MES, 0.1 M NaCl, and 1 mM EDTA. Formation of the acyl-enzyme complex is monitored by absorbance at 405 nm. Active enzyme concentration is calculated based on fluorescence intensity, assuming a 1:1 stoichiometry between FMPGB and the enzyme's active site .

Q. What structural features of this compound make it suitable as a fluorescent probe in enzyme studies?

FMPGB contains a fluorescein moiety (providing high quantum yield for fluorescence detection) and a p-guanidinobenzoate group, which mimics natural substrates of serine proteases. The guanidinium group specifically interacts with the enzyme’s catalytic pocket, enabling covalent binding to the active-site serine residue. This dual functionality allows real-time tracking of enzyme activity and complex stability .

Advanced Research Questions

Q. How should researchers optimize incubation conditions when forming acyl-enzyme complexes with this compound?

Optimization requires empirical determination of incubation time and reagent concentration, as these parameters vary by enzyme. For example:

- Trypsin : 100 nM enzyme + 140 nM FMPGB for 15 min.

- Thrombin : 5 µM FMPGB with 5 µM enzyme for 8 min.

- Factor Xa : 5 µM FMPGB with 5 µM enzyme for 100 min. Buffers should maintain physiological pH (7.4) and ionic strength (0.1 M NaCl) to prevent denaturation. Pre-experiments using stopped-flow spectroscopy or fluorimetry are recommended to validate complex formation kinetics .

Q. What methods resolve discrepancies in acyl-enzyme complex stability across pH conditions when using this compound?

pH-dependent dissociation of FMPGB-labeled complexes can be analyzed by diluting pre-formed complexes into buffers of varying pH (e.g., 30 mM TAPS/HEPES/MES adjusted to pH 5–9) and monitoring fluorescence decay at 37°C. Data inconsistencies may arise from conformational changes in the enzyme or fluorescence quenching at extreme pH. To mitigate this, include control experiments with inert fluorophores and validate results using alternative probes like p-nitrophenyl-p'-guanidinobenzoate .

Q. How can researchers address variability in fluorescence quantification during active-site titration with this compound?

Variability often stems from incomplete complex formation or photobleaching. Solutions include:

- Calibration curves : Prepare standard curves using known concentrations of active enzyme.

- Buffer additives : Include 0.1% PEG 8000 to stabilize fluorescence.

- Validation : Cross-check with active-site titrants like p-aminobenzamidine for thrombin. Ensure fluorescence measurements are performed immediately after dilution to minimize time-dependent decay .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.